8-Oxo-2'-deoxyadenosine

Oxidative Stress DNA Damage Biomarker Quantification

Generic substitution of 8-oxo-dA with 8-oxo-dG compromises assay specificity-the two lesions differ 10-fold in abundance, are processed by distinct glycosylases (hTDG/MUG vs. OGG1), and exhibit divergent mutagenicity (<1% vs. 6-24% G→T transversions). High-purity 8-oxo-dA (≥98%) resolves these challenges: • Definitive hTDG substrate with established kinetics (kmax = 0.35 min⁻¹); not recognized by OGG1, enabling clean enzyme specificity profiling. • Essential low-abundance calibrant for LC-MS/MS methods quantifying urinary 8-oxo-dA (<0.3 nM) alongside 8-oxo-dG (1-100 nM); corrects matrix effects at trace levels. • Ideal negative control for site-specific mutagenesis assays-negligible mutagenicity eliminates confounding background in polymerase bypass studies.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 62471-63-0
Cat. No. B120488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-2'-deoxyadenosine
CAS62471-63-0
Synonyms2’-Deoxy-7,8-dihydro-8-oxo-adenosine;  2’-Deoxy-7,8-dihydroadenosin-8-one;  7,8-Dihydro-8-oxodeoxyadenosine;  8-Oxo-2’-deoxyadenosine;  8-Oxo-2’-deoxydihydroadenosine;  8-Oxo-7,8-dihydro-2’-deoxyadenosine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1
InChIKeyNDWAUKFSFFRGLF-YRZWDFBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxo-2'-deoxyadenosine in Oxidative DNA Damage & Biomarker Research


8-Oxo-2'-deoxyadenosine (8-oxo-dA) is an oxidized purine nucleoside that forms in DNA when reactive oxygen species (ROS) attack the C8 position of adenine, yielding a lesion that occurs at approximately one-tenth the frequency of its guanine counterpart, 8-oxo-dG [1]. First characterized and registered in 1992, this compound serves as a critical biomarker for oxidative stress and is implicated in the etiology of cancer, neurodegenerative disorders, and aging [2]. Structurally, 8-oxo-dA exists predominantly in the keto form and can adopt a syn conformation, which influences its base-pairing behavior and recognition by DNA repair machinery [3].

Why 8-Oxo-2'-deoxyadenosine Is Irreplaceable


In research on oxidative DNA damage and repair, generic substitution of 8-oxo-dA with other oxidized nucleosides like 8-oxo-dG or Fapy-dA is scientifically invalid due to profound differences in lesion abundance, mutagenic potential, and repair pathways. For instance, 8-oxo-dG forms at a rate roughly ten-fold higher than 8-oxo-dA, yet 8-oxo-dA is repaired by a distinct set of glycosylases (e.g., hTDG and MUG) with different kinetic parameters [1]. Moreover, while 8-oxo-dG is highly mutagenic in multiple sequence contexts, 8-oxo-dA exhibits weak or undetectable mutagenicity in mammalian cells, making it a poor surrogate for studying G→T transversions [2]. These divergent properties mean that substituting one lesion for another will fundamentally alter experimental outcomes, from PCR efficiency to biomarker quantification, and lead to erroneous conclusions about oxidative stress mechanisms.

Quantitative Evidence for 8-Oxo-2'-deoxyadenosine vs Analogs


Lesion Abundance vs 8-oxo-dG

8-oxo-dA is consistently formed at substantially lower levels than 8-oxo-dG. In calf thymus DNA, the baseline ratio is approximately 1:12 (7.1 vs 85 lesions per 10^6 bases) [1]. A similar ~1:10 ratio is observed across diverse experimental systems, including radiation-induced damage in synthetic DNA and endogenous lesions in human tissues [2]. This consistent, quantitative difference is essential for calibrating oxidative damage assays and interpreting biomarker data.

Oxidative Stress DNA Damage Biomarker Quantification

Mutagenicity Compared to 8-oxo-dG

In a direct comparative study in simian kidney (COS-7) cells, 8-oxo-dA exhibited markedly lower mutagenicity than 8-oxo-dG. While 8-oxo-dG induced G→T transversions at frequencies of 6-24% depending on sequence context, 8-oxo-dA was not detectably mutagenic in the 5'-TAT sequence and only weakly mutagenic (<1%) in the 5'-TAA sequence [1]. This data demonstrates that 8-oxo-dA cannot serve as a model for studying the highly mutagenic G→T transversions characteristic of 8-oxo-dG.

Mutagenesis DNA Replication Fidelity Cancer Research

hTDG Excision Kinetics

8-oxo-dA is repaired by a different set of glycosylases than 8-oxo-dG. Human thymine-DNA glycosylase (hTDG) excises 8-oxo-dA from 8-oxoA•T pairs with a maximal rate constant (kmax) of 0.35 min⁻¹, which is comparable to its excision of 3,N⁴-ethenocytosine (εC, 0.36 min⁻¹) and thymine (0.16 min⁻¹) [1]. In contrast, the primary glycosylase for 8-oxo-dG, hOGG1, does not recognize 8-oxo-dA, highlighting a fundamental divergence in repair pathways.

DNA Repair Base Excision Repair Glycosylase Assays

LC-MS/MS Analytical Sensitivity

Due to its low abundance, accurate quantification of 8-oxo-dA requires highly sensitive analytical methods. Using HPLC-electrospray tandem mass spectrometry, the detection limit for both 8-oxo-dG and 8-oxo-dA is approximately 0.3 nM (7.5 fmol injected) [1]. In human urine, concentrations of 8-oxo-dG range from 1 to 100 nM, while 8-oxo-dA levels are consistently below 0.3 nM, underscoring the need for dedicated, high-sensitivity protocols and certified reference materials for reliable measurement.

Biomarker Analysis LC-MS/MS Clinical Chemistry

Polymerase Bypass by PolD and PolB

The behavior of DNA polymerases encountering 8-oxo-dA differs markedly from their response to 8-oxo-dG. In studies with hyperthermophilic archaeal polymerases, both PabpolB and PabpolD successfully bypass 8-oxo-dA and 8-oxo-dG, but are strongly blocked by AP sites [1]. Critically, opposite 8-oxo-dA, PabpolD inserts both dAMP and dTMP, whereas PabpolB inserts no nucleotide. This polymerase-specific bypass pattern contrasts with 8-oxo-dG, where both polymerases preferentially insert dAMP, and highlights the unique templating properties of 8-oxo-dA.

DNA Polymerase Translesion Synthesis PCR

8-Oxo-2'-deoxyadenosine R&D and QC Applications


LC-MS/MS Biomarker Quantification

8-oxo-dA is an essential calibrant and internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that simultaneously quantify multiple oxidative DNA lesions. As demonstrated by the urinary concentration data (8-oxo-dA <0.3 nM vs. 8-oxo-dG 1-100 nM) and baseline DNA levels (~7 vs. ~85 lesions per 10⁶ bases), 8-oxo-dA's low abundance demands high-purity reference material to establish accurate lower limits of quantification and correct for matrix effects [1]. This is particularly critical in studies of age-related macular degeneration (AMD), where 8-oxo-dA levels in retinal mtDNA increase from 11 to 17 adducts per 10⁶ bases in diseased tissue [2].

DNA Glycosylase & BER Assays

8-oxo-dA is the specific substrate for assaying the activity of human thymine-DNA glycosylase (hTDG) and E. coli MUG. The kinetic parameters established for hTDG (kmax = 0.35 min⁻¹ for 8-oxo-dA excision) provide a benchmark for validating enzyme preparations and screening for inhibitors or modulators of this repair pathway [3]. Unlike 8-oxo-dG, which is not recognized by these glycosylases, 8-oxo-dA-containing oligonucleotides are indispensable for dissecting the substrate specificity and catalytic mechanism of the mismatch-specific uracil/thymine-DNA glycosylase family.

Mutagenesis and Polymerase Fidelity Studies

8-oxo-dA serves as a critical control lesion in site-specific mutagenesis assays due to its weak mutagenicity (<1% mutation frequency) in mammalian cells, which starkly contrasts with the 6-24% G→T transversions induced by 8-oxo-dG [4]. This property makes 8-oxo-dA an ideal template for isolating and characterizing the contributions of DNA polymerases (e.g., Pol β, Pol λ, or archaeal PolD) to lesion bypass fidelity, without the confounding high background of mutagenic events seen with 8-oxo-dG. The compound is also valuable for studying polymerase blockage and translesion synthesis mechanisms in hyperthermophilic organisms [5].

Synthesis of Damaged Oligonucleotides

8-oxo-dA is incorporated into synthetic oligonucleotides to create defined substrates for biophysical and structural biology investigations. Studies utilizing 8-oxo-dA and its nucleotide analogues (e.g., 7-deaza-dA, 8-Br-dA) have elucidated the essential roles of the N7-hydrogen and C8-keto groups in governing base pairing preferences (stable pairing with dG), polymerase extension efficiency, and glycosylase recognition [6]. These well-defined substrates are essential for X-ray crystallography, NMR spectroscopy, and thermodynamic studies aimed at understanding the structural basis of DNA damage recognition and repair.

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